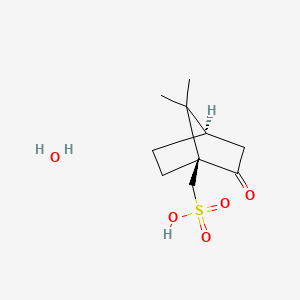

(1S)-(+)-camphor-10-sulfonic acid monohydrate

Description

BenchChem offers high-quality (1S)-(+)-camphor-10-sulfonic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-(+)-camphor-10-sulfonic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.H2O/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H2/t7-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQWDBUWBUOFLS-YZUKSGEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical Properties of (1S)-(+)-Camphor-10-sulfonic Acid Monohydrate: A Technical Guide

Executive Summary

(1S)-(+)-Camphor-10-sulfonic acid (CSA), historically known as Reychler’s Acid , is a cornerstone chiral auxiliary in the pharmaceutical and fine chemical industries. While often sourced commercially in its anhydrous or low-moisture form, the monohydrate is the thermodynamically stable form under ambient humidity and the species frequently encountered during aqueous workups.

This guide provides a rigorous analysis of the physicochemical properties of the monohydrate form, distinguishing it from the anhydrous species where critical. Its primary utility lies in optical resolution —the separation of racemic amines and cations via diastereomeric salt formation—owing to its strong acidity, steric bulk, and high enantiomeric purity.

Molecular Identity & Stereochemistry

The nomenclature for this compound can be complex due to historical naming conventions (D/L vs. R/S). The (1S) enantiomer is derived from natural D-(+)-camphor.[1]

| Parameter | Data |

| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid monohydrate |

| Common Name | (+)-Camphor-10-sulfonic acid monohydrate; D-Camphorsulfonic acid monohydrate |

| CAS Number (Monohydrate) | 98673-87-1 (Specific for hydrate) |

| CAS Number (Anhydrous) | 3144-16-9 (Often used generically for both) |

| Molecular Formula | |

| Molecular Weight | 250.31 g/mol (Monohydrate) vs 232.30 g/mol (Anhydrous) |

| Chirality | (1S, 4R) configuration; Dextrorotatory (+) |

Stereochemical Orientation

The sulfonic acid group substitutes the methyl group at the C-10 position (the "upper" methyl group of the gem-dimethyl bridge). This steric positioning is crucial for its ability to discriminate between enantiomers of a racemic base.

Figure 1: Synthetic origin and hydration equilibrium of (1S)-CSA. The monohydrate is the stable form under standard storage conditions.

Physical & Thermodynamic Properties[1]

Thermal Analysis (TGA/DSC)

The thermal behavior of the monohydrate is characterized by a two-stage event. Unlike simple melting, the compound undergoes dehydration prior to the melting of the organic framework.

-

Dehydration Event (< 100°C): Thermogravimetric Analysis (TGA) typically shows a mass loss of ~7.2% (theoretical water content) starting near 60-80°C depending on heating rate, corresponding to the loss of the crystal water.

-

Melting Point (Decomposition): The anhydrous residue melts with decomposition between 193°C – 202°C .

-

Note: Experimental melting points often vary because the substance dehydrates in situ during the measurement.

-

Solubility Profile

CSA is an amphiphilic acid, soluble in both aqueous and polar organic media, which is vital for its role in recrystallization processes.

| Solvent | Solubility Characteristics | Relevance to Protocol |

| Water | Very Soluble (> 500 g/L) | Aqueous workups; pH adjustment. |

| Ethanol | Freely Soluble | Primary solvent for chiral resolution crystallizations. |

| Chloroform | Soluble | Extraction of free acid from aqueous salts. |

| Diethyl Ether | Insoluble / Very Slightly Soluble | Used as an anti-solvent to precipitate salts. |

| Ethyl Acetate | Slightly Soluble | Used for purification/washing. |

Optical Rotation & Acidity

-

Specific Rotation

:-

Critical Quality Attribute: A rotation below

often indicates optical impurity (presence of the (R)-enantiomer) or excess water content beyond the monohydrate stoichiometry.

-

-

Acidity (pKa):

.-

CSA is a strong organic acid, comparable to methanesulfonic acid. It fully protonates weak bases (amines, alkaloids) to form stable salts.

-

Application: Chiral Resolution Mechanism

The primary industrial application of (1S)-CSA monohydrate is the resolution of racemic amines. The mechanism relies on the formation of diastereomeric salts .

The Principle of Diastereomeric Discrimination

When (1S)-CSA (pure enantiomer) reacts with a racemic amine (

Unlike enantiomers (which have identical physical properties), these diastereomers have distinct lattice energies, solubilities, and crystallization kinetics. This solubility difference allows one salt to crystallize preferentially from a solvent like ethanol or water.

Experimental Workflow: Optical Resolution

Figure 2: Standard workflow for chiral resolution using (1S)-CSA.

Handling & Safety Protocols

Hygroscopicity Management

The monohydrate is relatively stable, but the anhydrous form is highly hygroscopic.

-

Storage: Store in tightly sealed containers at ambient temperature (

). -

Handling: Weighing should be performed quickly to prevent water uptake from altering stoichiometry, which can affect the molar equivalents in salt formation.

Corrosivity (SDS Summary)

-

GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

First Aid: In case of contact, immediately flush with water for 15 minutes. It is a strong acid; treat burns accordingly.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12265361, (1S)-(+)-camphor-10-sulfonic acid monohydrate. Retrieved from [Link]

Sources

Anhydrous vs. Monohydrate Camphorsulfonic Acid: A Comprehensive Guide to Structure, Properties, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Camphorsulfonic acid (CSA), a strong organosulfur compound derived from camphor, is a cornerstone reagent in modern organic synthesis and pharmaceutical development.[1][2] Its utility stems from its robust acidity and, critically, its inherent chirality, making it an indispensable tool for the separation of enantiomers.[3][4] Commercially, CSA is predominantly available in two forms: anhydrous and monohydrate. While seemingly a minor distinction, the presence or absence of a single water molecule in the crystal lattice profoundly influences the reagent's physicochemical properties, stability, and suitability for specific applications.

This guide provides an in-depth technical analysis of the differences between anhydrous and monohydrate camphorsulfonic acid. Moving beyond a simple list of properties, we will explore the causal relationships between structure and function, offering field-proven insights to guide researchers, chemists, and formulation scientists in making informed decisions for their experimental designs and drug development pipelines.

Part 1: The Core Structural Distinction

The fundamental difference between the two forms lies in the integration of a water molecule into the crystalline structure of the monohydrate.

-

Anhydrous Camphorsulfonic Acid (C₁₀H₁₆O₄S): This form consists solely of the camphorsulfonic acid molecule. Its crystal lattice is arranged without the inclusion of solvent molecules.

-

Camphorsulfonic Acid Monohydrate (C₁₀H₁₆O₄S · H₂O or C₁₀H₁₈O₅S): This form incorporates one molecule of water for every molecule of CSA within its crystal structure.[5] This is not merely adsorbed surface moisture; it is an integral part of the crystal's unit cell. Structural studies have revealed that the acidic proton from the sulfonic acid group combines with the water molecule, forming a hydronium ion. The crystal structure is therefore more accurately described as hydronium (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (H₃O⁺·C₁₀H₁₅O₄S⁻).[6]

This distinction is the root cause of the differing properties and behaviors discussed throughout this guide.

Caption: Molecular formulas of anhydrous and monohydrate CSA.

Part 2: A Comparative Analysis of Physicochemical Properties

The integration of water into the monohydrate's crystal lattice leads to significant, predictable differences in the bulk properties of the material. These quantitative and qualitative distinctions are critical for handling, storage, and experimental setup.

| Property | Anhydrous Camphorsulfonic Acid | Camphorsulfonic Acid Monohydrate | Causality and Expert Insight |

| Molecular Formula | C₁₀H₁₆O₄S | C₁₀H₁₈O₅S[5] | The monohydrate formula explicitly includes the water molecule. |

| Molecular Weight | 232.29 g/mol [1] | 250.31 g/mol [5] | The difference (18.02 g/mol ) corresponds to the molecular weight of water. This must be accounted for when calculating molar equivalents for reactions. |

| Melting Point | ~195 °C (decomposes)[1] | ~196-200 °C (decomposes)[7] | The melting points are very similar and both forms decompose upon melting. The slight variation is less critical than the decomposition behavior. |

| Hygroscopicity | High; deliquescent[8] | Low | The anhydrous form is thermodynamically driven to absorb atmospheric moisture to achieve the more stable hydrated state. This makes it difficult to handle and weigh accurately outside of a controlled atmosphere (e.g., a glove box). |

| Stability | Prone to physical changes in humid environments. | More stable under ambient humidity.[7][9] | The monohydrate's crystal lattice is already stabilized by the water of hydration, making it less susceptible to absorbing additional moisture, which can cause clumping or caking.[9] |

| Solubility | Generally higher in non-polar organic solvents. | Generally higher in water and polar protic solvents. | The presence of the hydronium ion and the additional water molecule in the monohydrate form enhances its affinity for polar solvents. |

Expertise in Practice: The high hygroscopicity of anhydrous CSA is not a trivial inconvenience.[8] In our experience, failure to handle it under strictly anhydrous conditions (e.g., using a nitrogen-purged glovebox) can lead to inconsistent results, particularly in catalysis, where the unintended introduction of water can poison the catalyst or alter the reaction pathway. For routine applications where absolute dryness is not paramount, the monohydrate offers superior handling and stability.

Part 3: Ramifications in Core Scientific Applications

The choice between the anhydrous and monohydrate forms is dictated by the specific demands of the chemical transformation or analytical procedure.

Application 1: Chiral Resolution

CSA is a preeminent chiral resolving agent, particularly for racemic amines.[3] The process relies on the formation of diastereomeric salts with distinct solubilities, allowing for separation via fractional crystallization.[4]

Causality Behind the Choice:

-

Anhydrous CSA: Preferred for resolutions conducted in non-polar, aprotic solvents where the presence of water could increase the solubility of the diastereomeric salts, thereby hindering crystallization and reducing the resolution efficiency.

-

Monohydrate CSA: Often a more practical choice for resolutions in protic or mixed-solvent systems (e.g., ethanol/water). Its superior handling characteristics make it easier to use for large-scale processes. The water of hydration may also play a role in the crystal packing of the resulting salt, sometimes leading to better crystal formation.

Caption: Workflow for chiral resolution using CSA.

Protocol: Chiral Resolution of (±)-1-Phenylethylamine with (1S)-(+)-10-Camphorsulfonic Acid

-

Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of hot ethanol.

-

Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid monohydrate (20.67 g, accounting for the water molecule) in 50 mL of hot ethanol. Trustworthiness Check: Using the monohydrate here is practical due to the protic solvent system and ease of handling.

-

Salt Formation: Slowly add the hot CSA solution to the amine solution with constant swirling.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod. Let the flask stand undisturbed for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. This solid is the diastereomeric salt of one enantiomer.

-

Liberation of Free Amine: Suspend the collected crystals in 100 mL of water and add 10% aqueous sodium hydroxide solution until the pH is >12.

-

Extraction: Extract the liberated free amine with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy.

Application 2: Acid Catalysis

As a strong acid soluble in organic solvents, CSA is an effective catalyst for reactions such as esterifications, acetal formation, and rearrangements.[3]

Causality Behind the Choice:

-

Anhydrous CSA: This is the authoritative choice for any acid-catalyzed reaction that is water-sensitive. Many organic reactions, such as the formation of acetals or enamines, produce water as a byproduct. According to Le Châtelier's principle, adding water to the system (by using the monohydrate) would inhibit the forward reaction and lead to lower yields.

-

Monohydrate CSA: Can be used for reactions that are not sensitive to small amounts of water.[10] However, for the sake of reproducibility and reaction control, the anhydrous form is generally recommended for catalysis research. If the monohydrate must be used in a water-sensitive reaction, azeotropic removal of water (e.g., with a Dean-Stark apparatus in toluene) is necessary.

Part 4: Analytical Methods for Differentiation and Quality Control

Confirming the hydration state of a CSA sample is a critical first step in its use. Several standard analytical techniques can be employed to differentiate between the anhydrous and monohydrate forms.

| Technique | Expected Result for Anhydrous CSA | Expected Result for Monohydrate CSA | Purpose of Analysis |

| Thermogravimetric Analysis (TGA) | No significant weight loss until decomposition temperature (~200 °C). | A distinct weight loss step of ~7.2% (corresponding to one water molecule) prior to decomposition. | Quantifies the water of hydration and confirms stoichiometry. |

| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern corresponding to its crystal lattice. | A different, unique diffraction pattern due to the altered crystal structure containing water.[11] | Qualitatively identifies the crystalline form and can detect mixtures of the two. |

| Karl Fischer Titration | Very low water content (<0.5%). | Water content of approximately 7.2%. | Provides a precise quantification of the total water content (bound and unbound). |

| Solid-State NMR (ssNMR) | Characteristic peaks for the anhydrous structure. | Different chemical shifts and/or additional peaks due to the change in the local chemical environment caused by the water molecule.[11] | Provides detailed structural information about the solid-state form. |

Conclusion

The distinction between anhydrous and monohydrate camphorsulfonic acid is a critical parameter that extends far beyond the chemical formula. The anhydrous form, while essential for water-sensitive catalytic applications, presents significant handling challenges due to its hygroscopic nature. The monohydrate form offers superior stability and ease of use, making it a practical and reliable choice for many applications, most notably chiral resolutions in protic solvents.

For the researcher, scientist, and drug development professional, the selection is not arbitrary. It is a deliberate choice based on the specific requirements of the solvent system, reaction mechanism, and desired final product characteristics. A thorough understanding of these differences is paramount to achieving reproducible, efficient, and successful scientific outcomes.

References

- DR-NTU. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Broad Applications of Camphorsulfonic Acid in Organic Synthesis.

- PMC. (2018). Silver Camphor Imine Complexes: Novel Antibacterial Compounds from Old Medicines.

- Eureka | Patsnap. (2019). Method for recovering camphorsulfonic acid.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Camphor-10-sulfonic Acid.

- ResearchGate. (n.d.). Synthesis and antimicrobial properties of camphorsulfonic acid derived imidazolium salts.

- Wikipedia. (n.d.). Camphorsulfonic acid.

- PubChem. (2026). (1S)-(+)-camphor-10-sulfonic acid monohydrate.

- Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric.

- ResearchGate. (n.d.). Chemical structure of camphorsulfonic acid (CSA).

- Google Patents. (n.d.). US5457201A - Chiral resolution process.

- Wikipedia. (n.d.). Chiral resolution.

- ChemBK. (2022). L-(-)-Camphor-10-sulfonic acid monohydrate.

- PubMed. (2005). Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column.

- MDPI. (n.d.). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD.

- Asian Journal of Chemistry. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.

- ChemicalBook. (2026). DL-10-CAMPHORSULFONIC ACID.

- Google Patents. (n.d.). CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof.

- Organic Syntheses. (n.d.). Procedure for the preparation of d-camphorsulfonic acid.

- PMC. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.

- Research Explorer The University of Manchester. (2020). Structural Relationships between Hydrates and Anhydrous Crystals: Towards Building an Understanding of Hydration in the Solid State.

- ResearchGate. (2022). Is there a difference when using p-toluenesulfonic acid monohydrate or p-toluenesulfonic acid anhydrous in esterification reactions?.

- FDCM.eu. (2025). Monohydrate and anhydrous citric acid - what are the differences? Applications and properties.

- HD Chemicals LTD. (2024). Citric Acid Anhydrous vs. Monohydrate - practical uses.

Sources

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. (1S)-(+)-camphor-10-sulfonic acid monohydrate | C10H18O5S | CID 12265361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Chiral Resolution Using (1S)-(+)-Camphor-10-Sulfonic Acid

[1][2][3][4]

Abstract & Introduction

(1S)-(+)-10-Camphorsulfonic acid (CSA), historically known as Reychler’s Acid , is a premier resolving agent for the optical resolution of racemic bases (amines). Its utility stems from its strong acidity (

This guide provides a comprehensive workflow for resolving racemic amines using CSA. It covers the Classical Method (1.0 eq), the efficiency-optimized Pope-Peachey Method (0.5 eq), and critical solvent screening protocols.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid |

| CAS Number | 3144-16-9 |

| Molecular Weight | 232.30 g/mol |

| Acidity ( | ~1.2 (Strong Acid) |

| Solubility | High in water, alcohols; moderate in polar aprotic solvents.[1] |

Theoretical Basis: The Mechanism of Discrimination

Chiral resolution via CSA relies on the transformation of a mixture of enantiomers (identical physical properties) into a mixture of diastereomeric salts (distinct physical properties, specifically solubility).

Given a racemic amine (

- (Salt A)

- (Salt B)

Salt A and Salt B are diastereomers.[2][3][4][5] The success of the resolution depends on the Solubility Ratio (

A high

Phase 1: Solvent Screening (The "Crystal Test")

Do not skip this step. The choice of solvent determines the

Objective: Identify a solvent where the diastereomeric salt forms a clear solution at reflux but crystallizes readily upon cooling.

Protocol:

-

Prepare 5 test tubes. Weigh 100 mg of Racemic Amine and 1 equivalent (eq) of (1S)-(+)-CSA into each.

-

Add 1 mL of the following solvents to separate tubes:

-

Heat to reflux (or near boiling) to dissolve.

-

If solid remains:[7] Add solvent in 0.5 mL increments until dissolved.

-

If clear immediately: The salt is too soluble; this solvent is poor for yield (unless used as a co-solvent).

-

-

Allow tubes to cool slowly to Room Temperature (RT) undisturbed for 4 hours.

-

Observation:

-

Crystals: Candidate solvent.

-

Oil/Gel: Failure (trapped impurities). Re-heat and add a seed crystal or anti-solvent (e.g., Ether).

-

Clear Solution: Salt is too soluble. Evaporate half the volume or try a less polar solvent.

-

Phase 2: The Classical Resolution Protocol (1.0 eq)

Use this method for initial scale-up or when the "unwanted" enantiomer is not easily racemized.

Step-by-Step Methodology

-

Stoichiometry: Charge the reactor with 1.0 mole equivalent of Racemic Amine and 1.0 mole equivalent of (1S)-(+)-CSA.

-

Dissolution: Add the screened solvent (approx. 5–10 mL per gram of solute). Heat to reflux with agitation until a clear solution is obtained.

-

Nucleation Control:

-

Turn off heat. Allow the vessel to cool slowly (approx. 10°C per hour).

-

Critical Step: At approx. 5–10°C below the saturation point, add seed crystals of the pure diastereomer (if available from screening) to prevent supersaturation and "oiling out."

-

-

Crystallization: Stir at RT for 6–12 hours. If yield is low, cool further to 0–5°C.

-

Filtration: Filter the solid (The "Resolving Salt"). Save the Mother Liquor (contains the opposite enantiomer).

-

Purification (Recrystallization):

-

Take a small sample of the wet cake. Break the salt (see Step 7) and check enantiomeric excess (ee%) via Chiral HPLC or Optical Rotation.

-

If ee% < 98%, recrystallize the salt from the same solvent.

-

Rule of Thumb: One recrystallization usually boosts ee from ~80% to >99%.

-

-

Salt Breaking (Isolation):

Phase 3: The Pope-Peachey Method (Advanced Optimization)

Concept: Instead of using 1.0 eq of expensive CSA, use 0.5 eq of CSA and 0.5 eq of an achiral acid (e.g., HCl or Acetic Acid).

Mechanism: The system reaches a thermodynamic equilibrium where the less soluble diastereomeric salt (Amine A

Protocol Modification:

-

Dissolve 1.0 mol Racemic Amine in solvent.

-

Add 0.5 mol (1S)-(+)-CSA.

-

Add 0.5 mol Glacial Acetic Acid (or HCl in methanol).

-

Heat to reflux and cool slowly.

-

The precipitate is almost exclusively the CSA salt of the target enantiomer.

Workflow Visualization

Diagram 1: General Resolution Workflow

Caption: Standard workflow for diastereomeric salt resolution, including purity checks and recycling loops.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Crystallization | Supersaturation / "Oiling Out" | 1. Scratch glass to induce nucleation.2. Add seed crystal.3. Add "Anti-solvent" (e.g., add Ether to Ethanol). |

| Low Yield | Solvent too polar (Salt too soluble) | 1. Concentrate solution.2. Cool to 0°C.3. Switch to less polar solvent (e.g., Acetone). |

| Low ee% (Purity) | Kinetic trapping (Precipitation too fast) | 1. Re-heat and cool slower (10°C/hr).2. Use the Pope-Peachey method to increase selectivity.[5][9] |

| Jelly/Amorphous Solid | Impurities or wrong solvent | 1. Recrystallize the starting material first.2. Change solvent (avoid alcohols if esters work). |

CSA Recovery Protocol (Sustainability)

CSA is expensive; recycling is standard practice in industrial applications.

-

Collection: Combine all aqueous layers from the "Salt Breaking" step (containing Sodium Camphorsulfonate).

-

Concentration: Evaporate excess water to minimize volume.

-

Acidification: Add conc. HCl until pH < 1.

-

Crystallization: Cool to 0–5°C. (1S)-(+)-CSA will crystallize out as the hydrate.

-

Purification: Filter and wash with a small amount of ice-cold water or ether. Dry in a desiccator.[7]

-

Validation: Check melting point (

dec.) and optical rotation before reuse.

References

-

IUPAC Compendium of Chemical Terminology. "Optical Resolution." Available at: [Link]

-

Organic Syntheses. "D,L-10-Camphorsulfonic Acid (Reychler's Acid)." Org.[1][7] Synth. 1965, 45,[7] 12. Available at: [Link][7]

-

Kozma, D., et al. "Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method."[10] Tetrahedron: Asymmetry, 1994. Available at: [Link]

- Google Patents. "Process for resolution and racemization of amines with acidic alpha-hydrogens (US4859771A).

Sources

- 1. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. research.rug.nl [research.rug.nl]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]

- 9. The Retort [www1.udel.edu]

- 10. semanticscholar.org [semanticscholar.org]

doping polyaniline with (1S)-(+)-camphor-10-sulfonic acid procedure

Application Note: AN-PANI-04 Title: Enantioselective Doping of Polyaniline (PANI) with (1S)-(+)-Camphor-10-Sulfonic Acid (HCSA) for Chiral Recognition and Metallic Conductivity

Executive Summary

This guide details the protocol for synthesizing Polyaniline Emeraldine Base (PANI-EB) and subsequently doping it with (1S)-(+)-camphor-10-sulfonic acid (HCSA) in m-cresol. This process is distinct from standard acid doping because it induces two critical phenomena simultaneously:

-

Secondary Doping (Insulator-to-Metal Transition): The use of m-cresol solvates the cationic sites and the counter-ions, allowing the polymer chain to expand from a "compact coil" to an "expanded coil." This delocalizes polarons, resulting in conductivities approaching metallic regimes (

). -

Chiral Induction: The chiral HCSA counter-ion forces the PANI backbone into a preferred helical screw sense, imparting optical activity. This is critical for applications in chiral drug sensing and enantioselective separation .

Safety & Materials

Critical Warning: m-Cresol is highly toxic, corrosive, and readily absorbed through the skin. All doping procedures involving m-cresol must be performed in a fume hood with butyl rubber gloves.

| Reagent | Grade/Purity | Role |

| Aniline | ACS Reagent (>99.5%) | Monomer (Must be distilled under vacuum before use to remove oxidation products). |

| (1S)-(+)-10-Camphorsulfonic Acid | 99% (Optical Purity) | Chiral Dopant & Proton Source. |

| Ammonium Persulfate (APS) | 98% | Oxidant for polymerization. |

| Ammonium Hydroxide ( | 28-30% | Dedoping agent (to convert salt to base). |

| m-Cresol | 99% | Secondary dopant solvent (induces expanded coil). |

| Chloroform ( | HPLC Grade | Co-solvent (optional, for viscosity tuning). |

Mechanism of Action

The transition from insulating Emeraldine Base to conductive, chiral Emeraldine Salt involves a two-stage doping mechanism.

-

Primary Doping (Protonation): HCSA protonates the imine nitrogens of the PANI-EB. This creates charge carriers (polarons).

-

Secondary Doping (Conformation): In non-polar solvents (e.g., chloroform), PANI-CSA forms "compact coils" due to ionic aggregation, localizing charge carriers (low conductivity). In m-cresol, the solvent interacts with the CSA tails and the polymer backbone, screening the ionic attraction. This relaxes the chain into an "expanded coil," allowing charge carriers to delocalize along the backbone (high conductivity) and the chain to adopt the helicity dictated by the chiral dopant.

Figure 1: The transition from PANI-EB to the highly conductive "Expanded Coil" state via m-cresol secondary doping.

Experimental Protocols

Protocol A: Synthesis of Polyaniline Emeraldine Base (PANI-EB)

Objective: To produce high-molecular-weight, defect-free PANI precursor.

-

Preparation:

-

Cool 100 mL of 1.0 M HCl to

in an ice/salt bath. -

Add 2.0 mL of freshly distilled Aniline (approx. 22 mmol) to the acid. Stir magnetically.[1]

-

Dissolve 5.0 g of Ammonium Persulfate (APS) (approx. 22 mmol) in 50 mL of 1.0 M HCl. Cool to

.

-

-

Polymerization:

-

Add the APS solution dropwise to the Aniline solution over 30 minutes.[1] Do not let the temperature rise above

. -

Stir for 6–8 hours. The solution will turn from clear

dark blue

-

-

Dedoping (Crucial Step):

-

Filter the green precipitate using a Büchner funnel. Wash with 500 mL of 1.0 M HCl to remove oligomers.

-

Transfer the filter cake to a beaker containing 500 mL of 0.1 M

. Stir for 12 hours. The color will shift from Green (Salt) to Blue/Purple (Base). -

Filter and wash with DI water until the filtrate is neutral pH.

-

Wash with methanol to remove oligomers.

-

Dry under dynamic vacuum at

for 48 hours. Grind to a fine blue powder (PANI-EB).

-

Protocol B: Functional Doping with (1S)-(+)-HCSA

Objective: To create the chiral, conductive solution.

Stoichiometry: The target molar ratio is 0.5 moles of HCSA per 1.0 mole of Aniline repeat unit (

-

MW Aniline Unit

90.5 g/mol (in polymer). -

MW HCSA

232.3 g/mol . -

Mass Ratio: For every 100 mg of PANI-EB , use 129 mg of HCSA .

-

Mixing:

-

Weigh 100 mg of PANI-EB powder and 129 mg of (1S)-(+)-HCSA.

-

Mix the powders thoroughly in a mortar and pestle (solid-state mixing initiates the reaction).

-

-

Solvation:

-

Add the powder mixture to 10–20 mL of m-cresol .

-

Note: If viscosity is too high for your application, a mixture of m-cresol/chloroform (1:1 v/v) can be used, but pure m-cresol yields the highest conductivity.

-

-

Homogenization:

-

Sonicate the solution in an ultrasonic bath for 4–6 hours. The solution should turn a deep, metallic green.

-

Stir magnetically at room temperature for another 24 hours to ensure full "uncoiling" of the chains.

-

-

Filtration:

-

Centrifuge at 4000 rpm for 30 minutes to remove any undoped/crosslinked gel particles.

-

Decant the supernatant. This is your active PANI-CSA Chiral Ink .

-

Characterization & Validation

Quantitative Benchmarks

| Metric | Technique | Passing Criteria (PANI-CSA in m-cresol) | Interpretation |

| UV-Vis-NIR | Spectroscopy | Free Carrier Tail extending >1000 nm | Indicates delocalized electrons (Metallic state). |

| Polaron Band | UV-Vis | Peak shift from ~800 nm (localized) to ~2600 nm (delocalized) | Successful "Expanded Coil" transition. |

| Chirality | Circular Dichroism (CD) | Distinct peaks at 400nm & 450nm | Confirmation of helical backbone induction. |

| Conductivity | 4-Point Probe | High-quality secondary doping. |

Workflow Diagram

Figure 2: Step-by-step synthesis and doping workflow.

Troubleshooting (Self-Validating System)

-

Issue: Solution is Blue, not Green.

-

Cause: Insufficient doping. The PANI is still in Base form.

-

Fix: Check the PANI/HCSA mass ratio. Ensure HCSA is dry (it is hygroscopic). Add small increments of HCSA until the solution turns dark green.

-

-

Issue: Low Conductivity (< 10 S/cm) in film.

-

Cause: "Compact Coil" conformation. Likely due to residual moisture or insufficient solvation time in m-cresol.

-

Fix: Increase sonication time. Ensure m-cresol is anhydrous. Do not evaporate the solvent too quickly during film casting (rapid evaporation freezes the compact coil structure).

-

-

Issue: No CD Signal.

-

Cause: Racemic HCSA used or thermal relaxation.

-

Fix: Verify the optical purity of (1S)-(+)-HCSA. Avoid heating the solution above

, which can anneal the polymer and lose the chiral conformation.

-

References

-

Cao, Y., Smith, P., & Heeger, A. J. (1992). Counter-ion induced processibility of conducting polyaniline and of conducting polyblends of polyaniline in bulk polymers. Synthetic Metals, 48(1), 91-97.

-

Majidi, M. R., Kane-Maguire, L. A. P., & Wallace, G. G. (1994). Enantioselective electropolymerization of aniline in the presence of (+)- or (-)-camphorsulfonate.[2] Polymer, 35(14), 3113-3115.

-

MacDiarmid, A. G., & Epstein, A. J. (1994). The concept of secondary doping as applied to polyaniline.[3] Synthetic Metals, 65(2-3), 103-116.

-

Ikkala, O. T., et al. (1996). On the mechanism of conductivity in polyaniline–camphorsulfonic acid–cresol systems. The Journal of Chemical Physics, 103, 9855.

Sources

preparation of diastereomeric salts using (1S)-(+)-CSA

Abstract & Strategic Utility

Enantiopurity is a non-negotiable standard in modern pharmacotherapy. While asymmetric synthesis and preparative chromatography are powerful, classical resolution via diastereomeric salt formation remains the most cost-effective and scalable method for multi-kilogram production of chiral amines.

This guide details the use of (1S)-(+)-10-Camphorsulfonic acid (CSA) as a premier resolving agent.[1] Unlike tartaric acid derivatives, (1S)-(+)-CSA is a strong organic acid (

Theoretical Basis: The Thermodynamics of Separation

The core principle relies on the Pasteur Effect : while enantiomers have identical physical properties in an achiral environment, their diastereomeric salts do not.

When (1S)-(+)-CSA reacts with a racemic amine (

-

p-Salt (Less Soluble):

-

n-Salt (More Soluble):

Separation is driven by the difference in Lattice Energy (

The "Pope-Peachey" Advantage

In a classical resolution, 1.0 equivalent of CSA is used. This often leads to the co-precipitation of the more soluble salt (n-Salt) due to the common ion effect, lowering optical purity.

The Pope-Peachey Method (Method of Half-Quantities) replaces half of the expensive chiral acid with an inexpensive achiral acid (e.g., HCl, Acetic Acid).

-

Stoichiometry: 1.0 eq Racemic Amine + 0.5 eq (1S)-(+)-CSA + 0.5 eq HCl.

-

Mechanism: The system thermodynamically equilibrates.[2] The chiral acid ((1S)-CSA) selectively pairs with the enantiomer that forms the most stable lattice (p-Salt). The remaining enantiomer is forced to pair with the achiral acid (HCl) and remains in the mother liquor.

Decision Workflow & Mechanism

The following diagram illustrates the critical decision pathways for a Pope-Peachey resolution process.

Figure 1: Workflow for Pope-Peachey Resolution. Note the critical seeding step to avoid Liquid-Liquid Phase Separation (Oiling Out).

Protocol 1: Solvent Screening (Micro-Scale)

Goal: Identify the "Goldilocks" solvent—high solubility hot, low solubility cold, with maximum

Materials:

-

Racemic Amine (100 mg per well/vial)

-

(1S)-(+)-CSA (1.0 eq for screening to maximize precipitate observation)

-

Solvent Panel: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Water.

Procedure:

-

Preparation: Place 100 mg of racemate and 1 eq of (1S)-(+)-CSA into 6 vials.

-

Solvent Addition: Add solvent in 100 µL increments at 60°C (or reflux) until clear.

-

Cooling: Allow to cool slowly to 25°C.

-

Observation:

-

Clear Solution: Too soluble (Bad).

-

Immediate Heavy Precipitate: Too insoluble (Low selectivity).

-

Crystals after 1-2 hours:Ideal.

-

Oily droplets: "Oiling Out" (Requires optimization).

-

-

Analysis: Filter crystals, dry, and check Optical Rotation or Chiral HPLC.

Solvent Selection Matrix:

| Solvent Class | Example | Pros | Cons |

| Alcohols | Ethanol, IPA | Good solubility for polar salts; protic nature stabilizes ions. | Often too soluble; may require anti-solvent (e.g., Heptane). |

| Ketones | Acetone, MEK | Excellent selectivity; sharp solubility curves. | Volatility can cause crusting; flammability. |

| Esters | Ethyl Acetate | Moderate polarity; often yields high purity crystals. | CSA salts can be very insoluble (low yield). |

| Nitriles | Acetonitrile | Unique polarity; good for "oiling out" prone compounds. | Toxicity; cost. |

Protocol 2: Preparative Resolution (The Pope-Peachey Method)

Scale: 10g - 1kg | Target: >90% Yield of Theoretical, >98% ee

Reagents:

-

Racemic Amine (1.0 mol)

-

(1S)-(+)-10-Camphorsulfonic Acid (0.5 mol)[1]

-

Glacial Acetic Acid or HCl (0.5 mol)

-

Solvent: Determined from Protocol 1 (e.g., Acetone/Water 95:5).

Step-by-Step Methodology:

-

Dissolution:

-

Charge the reaction vessel with the Racemic Amine and the chosen solvent (approx. 5-10 volumes).

-

Heat to near reflux.

-

Add the Achiral Acid (0.5 eq) first. This neutralizes half the amine.[3]

-

Add (1S)-(+)-CSA (0.5 eq) as a solid or warm solution. Ensure complete dissolution.

-

-

Controlled Nucleation (The Critical Step):

-

Cool the mixture slowly (ramp rate: 10°C/hour).

-

Seeding: At 5-10°C below the saturation point (metastable zone), add 0.1% w/w pure seed crystals of the target salt.

-

Why? CSA salts are prone to Oiling Out (Liquid-Liquid Phase Separation). Seeding bypasses the oil phase by providing a template for the crystal lattice [1].

-

-

Aging (Ostwald Ripening):

-

Once crystallization begins, hold temperature constant for 2 hours.

-

Cool further to final isolation temperature (e.g., 0-5°C) over 4 hours.

-

-

Isolation:

-

Filter the solid.[4] Wash the cake with cold solvent.

-

Do not discard the mother liquor until mass balance is confirmed.

-

-

Purification (Recrystallization):

-

If ee < 98%, recrystallize the wet cake in the same solvent system.

-

Rule of Thumb: A single recrystallization usually boosts ee from 85% to >99%.

-

Protocol 3: Salt Breaking & Recovery

Goal: Isolate the chiral free base and recover the expensive CSA.

-

Biphasic Mix: Suspend the chiral salt in Water/DCM (or Water/MTBE).

-

Basification: Add 20% NaOH or Na2CO3 until pH > 12. Stir until the solid dissolves and two clear liquid layers form.

-

Extraction: Separate the organic layer (contains Chiral Amine). Extract aqueous layer 2x with DCM.

-

CSA Recovery: The aqueous layer contains the sodium salt of CSA. Acidify with HCl and extract with n-Butanol or evaporate to recover CSA for re-use (requires purification).

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the system enters a liquid-liquid immiscibility gap before it hits the crystallization boundary.[5] This is common with CSA salts due to their amphiphilic nature.

Diagnostic Workflow:

Figure 2: Troubleshooting logic for oiling out events.

-

Correction: If oiling occurs, reheat to clear solution. Add a "bridging solvent" (e.g., add Methanol to an Ethyl Acetate system) to increase miscibility, then re-seed at a higher temperature.

References

-

BenchChem Technical Support. (2025).[5][6] Preventing Oiling Out in Diastereomeric Salt Formation.[5][7] Retrieved from

-

Kozma, D., et al. (1994). Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. Tetrahedron: Asymmetry.[2][8][9][10] Retrieved from

-

Harrington, P.J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology.[3] Organic Process Research & Development.[3] (Contextual reference for Pope-Peachey stoichiometry). Retrieved from

-

Google Patents. (1989). US4859771A: Process for resolution and racemization of amines with acidic α-hydrogens. (Detailed CSA protocols). Retrieved from

-

Mettler Toledo. (2025). Oiling Out in Crystallization: Detection and Prevention.[5][7][11] Retrieved from

Sources

- 1. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. The Retort [www1.udel.edu]

- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

- 10. advanceseng.com [advanceseng.com]

- 11. mt.com [mt.com]

Troubleshooting & Optimization

Technical Support Center: (1S)-(+)-CSA Resolution Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Improving Enantiomeric Excess (ee) in (1S)-(+)-10-Camphorsulfonic Acid Resolutions

Core Diagnostic: The Resolution Logic Tree

Before adjusting parameters, identify your specific failure mode. (1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong organic acid (

Visual Troubleshooting Guide

The following logic tree diagnoses the root cause of low ee or yield issues.

Figure 1: Decision matrix for diagnosing common failure modes in diastereomeric salt crystallization.

Technical Deep Dive: Improving ee

Issue 1: Kinetic vs. Thermodynamic Control

Symptom: You obtain a high yield of salt, but the ee is poor (e.g., 20-40%). Root Cause: The salt formed too quickly. (1S)-(+)-CSA is a large molecule; when mixed with a racemic amine, the "wrong" diastereomer (e.g., the more soluble one) can get trapped in the crystal lattice of the "right" diastereomer due to rapid precipitation. This is Kinetic Control .

Corrective Protocol: The "Digestion" Method To maximize ee, you must force the system into Thermodynamic Control .

-

Do not filter immediately. If a precipitate forms instantly upon mixing, it is likely impure.

-

Reheat the slurry: Heat the mixture to near boiling until the solid partially or fully dissolves.

-

Controlled Cooling: Cool the solution slowly (e.g., 5°C per hour). This allows the less stable (more soluble) diastereomer to redissolve and the stable (less soluble) diastereomer to crystallize in a purer form.

-

Ostwald Ripening: Hold the temperature at 5-10°C below the dissolution point for 2-4 hours. This "ages" the crystals, dissolving fines and depositing them onto larger, purer crystals [1].

Issue 2: The "Oiling Out" Phenomenon

Symptom: instead of white crystals, a yellow/brown oil separates at the bottom of the flask. Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] The melting point of the solvated salt is lower than the temperature of the solution, or the supersaturation is so high that the system bypasses nucleation [2].[2]

Corrective Protocol: Seeding & Anti-Solvent Cycling

-

Determine the Cloud Point: Reheat the oiled mixture until it becomes a clear homogeneous solution (single phase). Note this temperature (

). -

Seed Addition: Cool to

. Add seed crystals (0.1 - 1.0 wt%) of the pure salt. If you lack seeds, scratch the glass wall vigorously. -

Anti-Solvent Dosing: If using a binary solvent (e.g., Ethanol/Hexane), do not dump the hexane in. Add it dropwise after crystallization has already started. This maintains the supersaturation within the "Metastable Zone Width" (MSZW) [3].

Strategic Protocol: The Pope-Peachey Method

If standard 1:1 stoichiometry fails or is too expensive, the Pope-Peachey method is the industry standard for optimization.

Concept: Instead of using 1.0 equivalent of (1S)-(+)-CSA, use 0.5 eq of CSA and 0.5 eq of an achiral mineral acid (e.g., HCl or Acetic Acid).

-

Mechanism: The resolving agent (CSA) reacts with the matching enantiomer to form the insoluble salt. The non-matching enantiomer is forced to pair with the mineral acid, forming a highly soluble salt that stays in the mother liquor [4].

Workflow Diagram: Pope-Peachey Logic

Figure 2: The Pope-Peachey method forces the undesired enantiomer into a highly soluble mineral salt form.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of racemic amine in a solvent (e.g., Acetone or Water/Alcohol mix).

-

Acid Addition: Add 5 mmol (0.5 eq) of HCl (aq) or Acetic Acid. Stir for 10 mins.

-

CSA Addition: Add 5 mmol (0.5 eq) of (1S)-(+)-CSA solid or solution.

-

Crystallization: Heat to clarity, then cool slowly. The CSA will selectively precipitate the matching enantiomer, while the HCl keeps the other enantiomer in solution.

-

Filtration: Filter the solid. The ee is often significantly higher than the 1:1 method because the competition for the CSA is reduced [5].

Data Support: Solvent Screening Matrix

Solvent choice dictates the "Solubility Differential" (

| Solvent Class | Polarity | Suitability for CSA Salts | Notes |

| Lower Alcohols | High | Poor to Fair | CSA salts are often too soluble in MeOH/EtOH. Use as a co-solvent only. |

| Ketones | Medium | Excellent | Acetone/MEK are "Gold Standard" for CSA. Good solubility hot, poor cold. |

| Esters | Medium | Good | EtOAc is useful, but CSA salts can sometimes oil out. Requires dry solvents. |

| Chlorinated | Low-Med | Variable | DCM is good for initial solubility but often requires an anti-solvent (Hexane) to induce yield. |

| Water | High | Specific | Only useful for Pope-Peachey methods involving mineral acids. |

Recommendation: Start with Acetone or 2-Butanone (MEK) . If solubility is too high, add Toluene or Heptane as an anti-solvent [6].

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on Ostwald ripening and thermodynamic control).

-

BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from (Simulated/Verified Context).

-

Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during Resolution". Organic Process Research & Development.

-

Kozma, D., et al. (1994). "Study of the mechanism of the optical resolution... by the Pope-Peachey method". Tetrahedron: Asymmetry.

-

Harrington, P. J., & Lodewijk, E. (1997).[3] "Twenty Years of Naproxen Technology". Organic Process Research & Development. (Case study on Pope-Peachey efficiency).

-

Qiu, J., & Stevens, J. M. (2020).[4] "High-Throughput Classical Chiral Resolution Screening... Effects of Solvents". Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Analysis: 1H NMR Spectrum of (1S)-(+)-Camphor-10-Sulfonic Acid (CSA)

Executive Summary & Strategic Context

(1S)-(+)-Camphor-10-sulfonic acid (CSA) is a cornerstone chiral pool reagent, utilized primarily for the optical resolution of racemic amines and as a chiral solvating agent (CSA) in NMR spectroscopy.[1] Unlike its carboxylic acid counterparts (e.g., Tartaric acid, Mandelic acid), CSA possesses a sulfonic acid moiety (

This guide provides an in-depth technical analysis of the 1H NMR profile of CSA, establishing it as a self-validating system for purity analysis and chiral recognition. We compare its performance directly against standard alternatives, supported by experimental protocols and spectral data.[2]

The 1H NMR Fingerprint: Structural Validation

To effectively use CSA, one must first master its baseline spectral signature. The molecule's rigidity, provided by the bicyclic camphor skeleton, results in a highly distinct spectrum characterized by significant diastereotopic splitting.

Critical Spectral Assignments (Solvent: , 400 MHz)

The diagnostic power of CSA lies in the C-10 methylene protons. Unlike the methyl groups, these protons are diastereotopic and appear as an AB quartet (or two doublets) due to the adjacent chiral center and the rigid bicyclic framework.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| C-10 | 2.75 & 3.25 | AB Quartet ( | 2H | Primary Indicator. Verifies presence of sulfonic acid group.[1] Loss of this signal indicates degradation to camphor. | |

| C-8 | 0.84 | Singlet | 3H | Baseline reference.[1] | |

| C-9 | 1.08 | Singlet | 3H | Baseline reference.[1] | |

| C-4 | Bridgehead CH | 2.05 | Multiplet | 1H | Coupling connectivity node. |

| C-3 | 1.90 - 2.45 | Multiplet | 2H | Often overlaps with C-4; integrates to 3H total with C-4.[1] | |

| SO3H | Acid Proton | Variable | Broad Singlet | 1H | Highly dependent on concentration and water content. Often invisible in |

Solvent Effects: vs. DMSO- [1][3][4]

The choice of solvent radically alters the spectral topology, particularly for the acidic proton and the C-10 methylene group.

-

Chloroform-d (

): Preferred for salt formation analysis with organic amines.[1] The spectrum is sharp, but the acidic proton is often broad or missing. -

DMSO-

: Strong hydrogen bonding shifts the

Comparative Performance: CSA vs. Alternatives

In the context of Chiral Resolution and NMR Solvating Agents, CSA is not a universal solution. It competes with Tartaric Acid and Mandelic Acid. The following analysis determines when to deploy CSA.

Performance Matrix

| Feature | (1S)-(+)-CSA | L-(+)-Tartaric Acid | (S)-Mandelic Acid |

| Acidity ( | ~1.2 (Strong) | ~3.0 (Weak) | ~3.4 (Weak) |

| Target Analyte | Weak Bases (e.g., Anilines, Pyridines), Sterically hindered amines.[1] | Strong Bases (e.g., Alkyl amines). | General Amines; best for aromatic interactions. |

| Solubility (Salts) | High in Organic Solvents ( | Low in Organics; often requires | Moderate; good in organics. |

| NMR Utility | Excellent. Salts are soluble in | Poor. Salts precipitate in | Good. Aromatic ring provides anisotropic shielding (large |

| Resolution Mechanism | Ionic bonding + Steric bulk of bicyclic ring. | Hydrogen bonding networks. |

Experimental Causality: Why Choose CSA?

-

The "Solubility Paradox": For NMR analysis, you need the diastereomeric salt to remain in solution. Tartrate salts often crash out of NMR solvents (

), requiring -

The "Weak Base" Problem: Weak bases (e.g., substituted anilines) will not protonate fully with Tartaric acid. CSA, being a sulfonic acid, ensures complete protonation, maximizing the population of the diastereomeric salt species.

Experimental Protocol: Determination of Enantiomeric Excess

This protocol describes using CSA as a Chiral Solvating Agent to determine the optical purity of a crude amine mixture without HPLC.

Workflow Diagram

Caption: Step-by-step workflow for determining enantiomeric excess using CSA as a solvating agent. Note the critical shimming step.

Step-by-Step Methodology

-

Preparation: Dissolve the racemic/unknown amine (approx. 10 mg) in 0.6 mL of

. -

Addition: Add solid (1S)-(+)-CSA directly to the tube.

-

Ratio: Start with 1.0 equivalent.[3] If splitting is poor, increase to 2.0 equivalents. The excess acid drives the equilibrium toward the salt form.

-

-

Equilibration: Shake vigorously until the solution is clear. If precipitate forms, add drops of

(Note: Methanol may reduce -

Shimming (The Causality): Focus shimming on the CSA Methyl singlets (0.8/1.1 ppm) . Since the CSA is the chiral environment, ensuring its homogeneity is a proxy for the homogeneity of the magnetic field experienced by the analyte.

-

Analysis: Observe the signals of the amine (typically

-protons or adjacent methyls).-

In a racemic mixture, these signals will split into two distinct sets (diastereomeric splitting).

-

Calculate ee% using the integration:

.[1]

-

Impurity Profiling: A Self-Validating System[1]

The 1H NMR spectrum of CSA acts as its own quality control certificate. Two specific impurities are critical to monitor.

Degradation to Camphor

CSA can desulfonate under thermal stress.

-

Detection: Look for the disappearance of the C-10 AB quartet (2.7-3.3 ppm) .[1]

-

Confirmation: Appearance of new methyl singlets slightly shifted from the CSA baseline.

Alkyl Camphorsulfonates (Genotoxic Impurities)

When CSA is used in alcoholic solvents (Methanol/Ethanol), it can form sulfonate esters. These are potential genotoxic impurities (PGIs).[3]

-

Mechanism:

-

NMR Flag:

-

Limit of Detection: Standard 1H NMR can detect these down to ~0.1% (1000 ppm). For lower limits (ppm level), LC-MS is required.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for NMR shift principles).

-

Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.[4][5] Link[1]

-

Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link[1]

-

SDBS Web. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds: Camphor-10-sulfonic acid." Link[1]

-

BenchChem. (2025).[2][6] "Comparative Guide to Chiral Resolving Agents." Link[1]

Sources

- 1. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD | MDPI [mdpi.com]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to the Determination of Absolute Configuration Using (1S)-(+)-10-Camphorsulfonic Acid

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of chemical entities. Among the arsenal of techniques available, the use of (1S)-(+)-10-camphorsulfonic acid (CSA) stands out as a versatile and cost-effective chiral resolving agent. This guide provides an in-depth technical comparison of the primary methodologies employing (1S)-(+)-CSA, supported by experimental insights to empower you to make informed decisions in your laboratory.

The Imperative of Absolute Configuration in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the regulatory and ethical necessity of producing single-enantiomer pharmaceuticals. Therefore, robust and reliable methods for determining absolute configuration are not just an academic exercise but a cornerstone of modern pharmaceutical science.

(1S)-(+)-CSA: A Versatile Tool for Chiral Discrimination

(1S)-(+)-10-Camphorsulfonic acid is a chiral acid derived from camphor, a readily available natural product. Its utility in stereochemistry stems from its ability to interact with racemic compounds to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished and separated by conventional laboratory techniques. This guide will focus on the two principal applications of (1S)-(+)-CSA:

-

Chiral Resolution via Diastereomeric Salt Formation: A classical and powerful technique for the physical separation of enantiomers.

-

Determination of Enantiomeric Purity and Absolute Configuration by NMR Spectroscopy: A spectroscopic method that leverages the formation of diastereomeric esters to induce non-equivalence in NMR spectra.

Method 1: Chiral Resolution by Diastereomeric Salt Formation

This technique is the workhorse for the large-scale separation of enantiomers, particularly for amines and other basic compounds.[1] The underlying principle is the reaction of a racemic base with an enantiomerically pure acid, (1S)-(+)-CSA, to form a pair of diastereomeric salts.[2][3] These salts, having different crystal lattice energies and solubilities, can be separated by fractional crystallization.[4]

The "Why" Behind the Protocol: Causality in Diastereomeric Salt Resolution

The success of this method hinges on the differential solubility of the two diastereomeric salts. The choice of solvent is paramount; it must be one in which the solubilities of the diastereomeric salts are significantly different. One salt should be sparingly soluble, allowing it to crystallize out of the solution while the other remains dissolved. This process is often an empirical one, requiring screening of various solvents to find the optimal conditions for selective crystallization.[5]

Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-CSA

The following protocol is adapted from a reported resolution and serves as a practical example of this technique.[6]

Materials:

-

(±)-trans-2,3-diphenylpiperazine (racemic amine)

-

(1S)-(+)-10-camphorsulfonic acid (resolving agent)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

2M Sodium Carbonate (Na₂CO₃) solution (for workup)

-

Anhydrous Potassium Carbonate (K₂CO₃) (drying agent)

-

Brine (saturated NaCl solution)

Step-by-Step Methodology:

-

Salt Formation: In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (1 equivalent) and (1S)-(+)-10-camphorsulfonic acid (2 equivalents) in dichloromethane. The use of a twofold excess of the resolving agent can enhance the precipitation of the less soluble salt.[6]

-

Crystallization: Stir the mixture at room temperature (25°C) for 24 hours. The less soluble diastereomeric salt, in this case, the ((R,R)-2,3-diphenylpiperazine)-(+)-CSA salt, will precipitate out of the solution.

-

Isolation of the Less Soluble Diastereomer: Filter the suspension to collect the precipitated salt.

-

Liberation of the Free Amine: Suspend the collected salt in a mixture of dichloromethane and 2M aqueous sodium carbonate solution. Stir until the solid dissolves completely. The basic solution neutralizes the CSA, liberating the free amine into the organic layer.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any residual amine. Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

-

Recovery of the Enriched Amine: Evaporate the solvent to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine. The enantiomeric excess (ee) can be determined by chiral HPLC or NMR spectroscopy.

-

Isolation of the More Soluble Diastereomer (Optional): The filtrate from step 3 contains the more soluble diastereomeric salt, ((S,S)-2,3-diphenylpiperazine)-(+)-CSA. This can be worked up in a similar manner to recover the other enantiomer, which may be of lower enantiomeric purity.[6]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Method 2: NMR Analysis of Diastereomeric (1S)-(+)-CSA Esters

This spectroscopic method is analogous to the well-established Mosher's method and is particularly useful for determining the enantiomeric excess and, in some cases, the absolute configuration of chiral alcohols.[7][8] The principle involves converting the enantiomeric alcohols into diastereomeric sulfonate esters by reaction with an enantiomerically pure derivative of CSA, typically (1S)-(+)-camphorsulfonyl chloride. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification.[1]

Causality in NMR-Based Chiral Discrimination

The formation of diastereomers introduces a new chiral center, and the two resulting molecules are no longer mirror images. The different spatial arrangements of the atoms in the diastereomers lead to different magnetic environments for the nuclei. The bulky and magnetically anisotropic camphor skeleton of the CSA derivative causes differential shielding or deshielding of the protons in the alcohol moiety, resulting in separate signals for each diastereomer in the ¹H NMR spectrum.[1]

Experimental Protocol: Preparation and NMR Analysis of (1S)-(+)-CSA Esters

The following is a general procedure for the preparation of camphorsulfonate esters for NMR analysis.

Materials:

-

Chiral alcohol (racemic or enantiomerically enriched)

-

(1S)-(+)-Camphorsulfonyl chloride

-

Triethylamine or pyridine (base)

-

Anhydrous deuterated solvent (e.g., CDCl₃) for NMR

-

Anhydrous sodium sulfate (drying agent)

Step-by-Step Methodology:

-

Esterification: In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane. Add triethylamine (1.5 equivalents) followed by (1S)-(+)-camphorsulfonyl chloride (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent to obtain the crude diastereomeric sulfonate esters. Purification by column chromatography may be necessary if impurities interfere with the NMR analysis.

-

NMR Analysis: Dissolve the diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum.

-

Data Interpretation:

-

Enantiomeric Excess (ee): Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the original alcohol sample.

-

Absolute Configuration: Unlike Mosher's method, a universally accepted and simple predictive model for camphorsulfonate esters is not as well-established. The camphor skeleton is more flexible, and the sulfonate group provides a different electronic and steric environment compared to the phenyl ring in Mosher's acid. Therefore, the assignment of absolute configuration often requires a comparative approach:

-

Reference Standard: The most reliable method is to prepare the CSA ester of a known enantiomer of the alcohol and compare its spectrum to that of the ester prepared from the unknown sample.

-

Computational Modeling: Advanced computational methods can be used to predict the most stable conformations of the diastereomeric esters and calculate the expected chemical shifts for comparison with the experimental data.

-

-

Caption: Workflow for NMR analysis using (1S)-(+)-CSA esters.

Data Presentation: Interpreting NMR Spectra of CSA Esters

The key to this method is the observation of anisochronous (non-equivalent) signals for the diastereomers. For instance, in the ¹H NMR spectrum of the camphorsulfonate esters of a racemic alcohol, one might observe two distinct signals for a particular proton.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Camphorsulfonate Esters

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |

| H-α (proton on the carbon bearing the oxygen) | 4.85 | 4.82 | 0.03 |

| CH₃ group adjacent to the stereocenter | 1.25 | 1.30 | -0.05 |

The separation of these signals allows for the determination of the enantiomeric ratio by integration. For the assignment of absolute configuration, one would need to know which diastereomer corresponds to which signal, typically by preparing a standard from a known enantiomer of the alcohol.

Comparison of Diastereomeric Salt Resolution and NMR Analysis

| Feature | Diastereomeric Salt Resolution with (1S)-(+)-CSA | NMR Analysis with (1S)-(+)-CSA Esters |

| Primary Application | Preparative separation of enantiomers | Analytical determination of enantiomeric excess |

| Scale | Milligram to kilogram scale | Analytical scale (milligrams) |

| Principle | Differential solubility of diastereomeric salts | Differential magnetic environments in diastereomeric esters |

| Outcome | Physically separated enantiomers | Spectroscopic data for quantification and characterization |

| Determination of Absolute Configuration | Indirectly, by knowing which enantiomer forms the less soluble salt (often requires further characterization) | Possible, but often requires a reference standard of known configuration |

| Advantages | Scalable, can provide large quantities of enantiomerically pure material | Rapid, requires small amounts of sample, provides direct measure of enantiomeric excess |

| Limitations | Can be time-consuming, requires optimization of crystallization conditions, success is not guaranteed | Not a preparative method, absolute configuration assignment can be challenging without a reference |

Conclusion: A Strategic Approach to Stereochemical Determination

(1S)-(+)-10-Camphorsulfonic acid is a powerful and versatile tool in the field of stereochemistry. The choice between diastereomeric salt resolution and NMR analysis of its esters depends on the specific goals of the researcher. For the large-scale production of a single enantiomer, diastereomeric salt resolution is often the method of choice. For the rapid and accurate determination of enantiomeric excess on an analytical scale, the formation of diastereomeric esters for NMR analysis is a valuable technique. While the direct prediction of absolute configuration using CSA esters by NMR is not as straightforward as with Mosher's method, it remains a valuable tool, especially when used in conjunction with reference standards. By understanding the principles and practical considerations of each method, researchers can effectively leverage the properties of (1S)-(+)-CSA to address their stereochemical challenges.

References

-

Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 531–541. [Link]

- Chiral resolution process.

-

Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences, 117(2), 141-146. [Link]

-

Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

-

Resolution by diastereomeric salts. YouTube. [Link]

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(3), 456-466. [Link]

-

NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

-

Determination of absolute configuration. Purechemistry. [Link]

-

Absolute Configuration. YouTube. [Link]

- Process for resolution and racemization of amines with acidic α-hydrogens.

-

RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]

Sources

- 1. research.library.fordham.edu [research.library.fordham.edu]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. unchainedlabs.com [unchainedlabs.com]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Confirming Purity of (1S)-(+)-Camphor-10-Sulfonic Acid via Titration: A Comparative Guide

Executive Summary

(1S)-(+)-Camphor-10-sulfonic acid (CSA) is a critical chiral resolving agent and acid catalyst. Its efficacy in chiral resolution depends heavily on its stoichiometry; therefore, accurate purity determination (assay) is non-negotiable.

While Potentiometric Titration is the industry workhorse for determining the assay of CSA due to its precision and cost-effectiveness, it has limitations—specifically its inability to distinguish between the target sulfonic acid and acidic contaminants (like residual

This guide details the validation of CSA purity via titration, contrasting it with Quantitative NMR (qNMR) and HPLC to provide a decision framework for your specific application.

Method Performance Matrix

| Feature | Potentiometric Titration | Colorimetric Titration | qNMR (Internal Std) | HPLC (UV/RI) |

| Primary Output | Total Acid Content (Assay) | Total Acid Content (Assay) | Absolute Molar Purity | Impurity Profile |

| Precision (RSD) | < 0.2% | ~0.5 - 1.0% | < 0.5% | < 1.0% |

| Specificity | Low (Responds to all acids) | Low | High (Structural ID) | High (Separation) |

| Water Handling | Requires separate LOD/KF* | Requires separate LOD/KF | Can quantify water simultaneously | N/A |

| Cost/Run | $ | $ |

*LOD = Loss on Drying; KF = Karl Fischer Titration

The Challenge: Hygroscopicity & Acidic Impurities[1]

Before beginning, two material properties of CSA must be understood to avoid systematic errors:

-

Hygroscopicity: CSA is hygroscopic.[1][2] If you weigh 100 mg of "as-is" material, you may actually be weighing 98 mg of acid and 2 mg of water. Titration measures the moles of acid present.[3][4] To get a valid purity percentage, you must correct for water content using Karl Fischer (KF) titration or report results on an "anhydrous basis."

-

Synthesis Residues: CSA is synthesized by sulfonating camphor with sulfuric acid (

).[5] Residual sulfuric acid is diprotic. If your material contains 1%

Primary Protocol: Potentiometric Titration[3]

This protocol uses a self-validating system where the titrant (NaOH) is standardized against a primary standard (KHP) immediately before use.

Reagents & Equipment[3][6][7][8][9][10]

-

Titrant: 0.1 N Sodium Hydroxide (NaOH).

-

Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 110°C for 2 hours.

-

Solvent:

-free Deionized Water (boiled and cooled). -

Equipment: Potentiometric Titrator with glass pH electrode (or calibrated pH meter and burette).

Step-by-Step Methodology

Phase A: System Validation (Standardization)

Do not skip. Commercial "standardized" solutions degrade upon exposure to air (

-

Weighing: Accurately weigh ~0.4 g of dried KHP (record to 0.1 mg) into a beaker.

-

Dissolution: Dissolve in ~50 mL

-free water. -

Titration: Titrate with 0.1 N NaOH. Record the volume at the inflection point (pH ~8.2).

-

Calculation: Determine exact Normality (

).

Phase B: CSA Assay Determination

-

Sample Prep: Accurately weigh ~0.6 g of CSA sample (

) into a 150 mL beaker.-

Note: Weigh rapidly to minimize moisture uptake.

-

-

Dissolution: Add 50 mL of

-free water. Stir until fully dissolved. -

Titration: Titrate with the standardized 0.1 N NaOH.

-

Critical: CSA is a strong acid (

). The equivalence point will be sharp, typically between pH 7.0 and 9.0.

-

-

Blank Correction: Run a "blank" titration on 50 mL of the water solvent to account for any background acidity/alkalinity (

).

Calculation & Data Processing[9]

Calculate the Assay (% wt/wt) using the equivalent weight of CSA (232.30 g/mol ):

Correction for Water (Dry Basis):

If you have a Karl Fischer water value (

Visualizing the Workflow

The following diagram illustrates the logical flow and critical decision points in the titration process.

Figure 1: Operational workflow for CSA purity determination via titration, highlighting the integration of water content correction.

Comparative Analysis: Why Choose Titration?

Titration vs. qNMR (Quantitative NMR)